Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate

Catalog No.
S13741299
CAS No.
M.F
C3H3BrN3NaO2S
M. Wt
248.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfin...

Product Name

Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate

IUPAC Name

sodium;5-bromo-3-methyltriazole-4-sulfinate

Molecular Formula

C3H3BrN3NaO2S

Molecular Weight

248.04 g/mol

InChI

InChI=1S/C3H4BrN3O2S.Na/c1-7-3(10(8)9)2(4)5-6-7;/h1H3,(H,8,9);/q;+1/p-1

InChI Key

SUZVUWXLNLLZPA-UHFFFAOYSA-M

Canonical SMILES

CN1C(=C(N=N1)Br)S(=O)[O-].[Na+]

Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate is a chemical compound characterized by its unique structure, which includes a triazole ring substituted at the 4-position with a bromine atom and at the 5-position with a sulfinate group. The molecular formula for this compound is C4H4BrN3O2SC_4H_4BrN_3O_2S. This compound is notable for its versatility in

.1-Methyl-1H-1,2,3-triazole-5-sulfinateLacks the bromine atom; affects electrophilic properties.4,5-Dibromo-1-methyl-1H-1,2,3-triazoleContains an additional bromine atom; increased reactivity in substitution reactions.4-Bromo-3-methylthio-1H-1,2,3-triazoleContains a thioether group instead of a sulfinate; different reactivity profile.

Uniqueness

Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate is unique due to the combination of both the bromine atom and the sulfinate group. This distinctive structure imparts specific chemical properties that enhance its versatility as a reagent in various chemical and biological applications. Its ability to participate in multiple types of reactions further underscores its significance in scientific research .

The biological activity of Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate has been explored in various contexts. It has shown potential as a reagent in enzyme inhibition studies and serves as a probe in biological assays. Its unique structural features enable it to interact with specific molecular targets, influencing various biochemical pathways. The bromine atom and the sulfinate group contribute significantly to its reactivity and biological interactions .

The synthesis of Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate typically involves two main steps:

  • Bromination: The initial step involves the bromination of 1-methyl-1H-1,2,3-triazole using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the triazole ring.
  • Sulfination: The resulting 4-bromo-1-methyl-1H-1,2,3-triazole is then reacted with sodium sulfinate under controlled conditions to yield Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate.

Industrial production may employ optimized reaction conditions to enhance yield and purity, utilizing techniques such as continuous flow reactors.

Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate finds applications across various domains:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Biological Research: Used in enzyme inhibition studies and as a probe for biological assays.
  • Material Science: Its unique chemical properties make it useful in developing new materials like polymers and coatings .

Interaction studies involving Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate focus on its ability to form covalent bonds with nucleophiles due to the presence of the electrophilic bromine atom. Additionally, the triazole ring's capacity to coordinate with metal ions enhances its reactivity and potential applications in catalysis and biochemical pathways .

Hydrogen Bond Acceptor Count

5

Exact Mass

246.90270 g/mol

Monoisotopic Mass

246.90270 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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